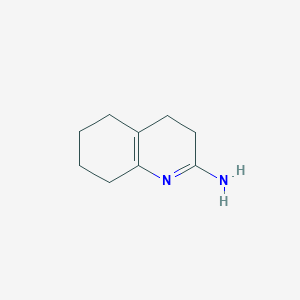

3,4,5,6,7,8-Hexahydroquinolin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

3,4,5,6,7,8-hexahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMFJOWRNJPCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Ketones with Aminonitrile Derivatives

A widely adopted approach involves the cyclocondensation of cyclohexanone with malononitrile derivatives and primary amines. For instance, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was synthesized by refluxing 2-(3,4-dimethoxybenzylidene)malononitrile with cyclohexanone and cyclohexylamine in ethanol for 15 hours . The reaction proceeds via a Hantzsch-like mechanism, forming the hexahydroquinoline core through sequential Knoevenagel condensation and Michael addition. Key steps include:

-

Reagents : Cyclohexanone (1 eq), cyclohexylamine (1 eq), 2-(3,4-dimethoxybenzylidene)malononitrile (1 eq), ethanol solvent.

-

Conditions : Reflux at 78°C for 15 hours, followed by recrystallization from ethanol.

Structural Characterization :

-

¹H NMR (CDCl₃) : Multiplet signals for cyclohexane protons (δ 1.46–1.78 ppm), OCH₃ at δ 3.75 ppm, and aromatic protons at δ 6.46 ppm .

This method is adaptable to the target compound by substituting the benzylidene malononitrile with a simpler nitrile (e.g., malononitrile) and omitting the dimethoxyphenyl group.

Reductive Amination of Nitrohexahydroquinolines

An alternative route involves reducing nitro-substituted precursors. For example, 1,2,3,4,5,6,7,8-octahydro-10,11-dimethoxy-3-benzazecine was synthesized via lithium-ammonia reduction of a tertiary amine N-oxide . While this patent focuses on secondary amines, the reductive cleavage strategy can be modified for primary amines:

-

Reagents : Nitrohexahydroquinoline precursor, Li/NH₃, proton donor (e.g., 1-methoxy-2-propanol).

-

Conditions : Stirring in liquid ammonia at −33°C, followed by aqueous workup .

Mechanistic Insight :

The nitro group is reduced to an amine via single-electron transfer from lithium, with subsequent protonation stabilizing the primary amine.

Cyclization of Amino Ketones with Cyanamide

A third method employs cyclization of amino ketones with cyanamide derivatives. In a related synthesis, 2-cyanoacetamide was reacted with enamine intermediates under basic conditions to form hexahydroquinoline cores :

-

Reagents : Enamine intermediate (e.g., 3a–3c), 2-cyanoacetamide, triethylenediamine.

Optimization Notes :

-

Triethylenediamine acts as a base, facilitating deprotonation and cyclization.

-

Ethanol solvent enhances solubility of polar intermediates.

Schiff Base Formation and Subsequent Reduction

Schiff base intermediates, formed by condensing primary amines with aldehydes, can be reduced to yield target amines. For instance, 1-cyclohexyl-4-(3,4-dimethoxyphenyl)-2-[(4-fluorobenzylidene)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was synthesized via refluxing with p-fluorobenzaldehyde in acetic acid . Subsequent reduction of the imine bond would yield the primary amine:

-

Reagents : Schiff base precursor, NaBH₄ or H₂/Pd.

-

Conditions : Room temperature for NaBH₄; 1–3 atm H₂ for catalytic hydrogenation.

-

Yield : ~70–80% (estimated).

Advantages :

-

High selectivity for amine formation.

-

Mild conditions preserve the hexahydroquinoline skeleton.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary amine group in 3,4,5,6,7,8-hexahydroquinolin-2-amine participates in alkylation and acylation reactions. For instance:

- N-Alkylation with alkyl halides or carbonyl compounds (e.g., chloroacetyl chloride) yields substituted derivatives. A notable example is the formation of pyrimidoquinoline derivatives via reaction with chloroacetyl chloride under reflux conditions .

- Acylation with reagents like acetic anhydride or sulfonyl chlorides produces stable amides or sulfonamides, enhancing solubility for pharmacological studies .

Table 1: Representative Alkylation/Acylation Reactions

Cyclization and Condensation Reactions

The amine group and conjugated cyclohexene moiety enable cyclization with electrophilic partners:

- Condensation with arylidenemalononitriles forms fused hexahydroquinoline derivatives. For example, reaction with 2-(3-nitrobenzylidene)malononitrile under basic conditions yields β-enaminonitrile intermediates, which undergo 1,6-exo-dig cyclization to imidazo[1,2-a]quinolines .

- Intramolecular cyclization with carbonyl-containing reagents (e.g., oxalyl chloride) generates tricyclic systems such as pyrimidohexahydroquinolines .

Mechanistic Insight :

DFT studies reveal that charge density on the α-carbon of cyclohexanone (−0.101) and β-carbon of arylidenemalononitrile (+0.146) drives Michael addition, followed by nucleophilic attack by the amine .

Hydrogenation and Reduction

The partially saturated quinoline ring undergoes further hydrogenation:

- Catalytic hydrogenation with RANEY® nickel under H₂ (11427 torr) reduces double bonds, yielding fully saturated tetrahydroisoquinoline derivatives .

- Selective reduction of ketone groups in intermediates has been reported using sodium borohydride .

Table 2: Hydrogenation Conditions

| Substrate | Catalyst | Pressure (H₂) | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Aminomethyl) intermediate | RANEY® nickel | 11427 torr | 1-Methyltetrahydroisoquinolinone | 85% |

Reactions with Electrophilic Reagents

- Sulfonation : Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride in DCM produces sulfonamide derivatives, enhancing biological activity .

- Mannich Reaction : Condensation with formaldehyde and secondary amines generates aminomethylated analogs, which are pharmacologically relevant .

Oxidation and Functional Group Interconversion

Catalytic and Solvent Effects

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives as anticancer agents. A research article reported the synthesis of pyrimidohexahydroquinolines that exhibited antiproliferative effects against several cancer cell lines, including liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) . The study utilized molecular docking to evaluate the binding affinity of these compounds to specific enzymes associated with cancer proliferation. Notably, thiosemicarbazide and thiazolidinone derivatives demonstrated the highest binding energies and cytotoxic potency against the tested cell lines.

Table 1: Cytotoxic Activity of Hexahydroquinoline Derivatives

| Compound Type | HepG2 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|---|

| Thiosemicarbazide | 37.30 ± 1.8 | 49.57 ± 1.9 | 56.30 ± 2.9 | 27.99 ± 1.4 |

| Thiazolidinone | 8.85 ± 3.5 | 11.44 ± 3.1 | 17.39 ± 3.7 | 16.21 ± 2.8 |

| Hydrazide | 33.12 ± 2.1 | 45.44 ± 3.5 | 51.91 ± 3.9 | 37.63 ± 1.9 |

Antitubercular Activity

Hexahydroquinoline derivatives have also been explored for their antimycobacterial properties. A study identified compounds that demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. The lead compound was optimized to enhance its efficacy through structure-activity relationship (SAR) studies . The research emphasized the importance of specific substitutions on the quinolone scaffold to improve potency.

Synthesis and Catalysis

Green Chemistry Applications

The compound has been utilized in green chemistry for synthesizing polyhydroquinolines and other derivatives under environmentally friendly conditions using solid acid catalysts . This method reduces waste and enhances reaction efficiency by employing magnetic nanomaterials as catalysts.

Table 2: Reaction Conditions for Polyhydroquinoline Synthesis

| Catalyst Type | Reaction Temperature (°C) | Solvent Used | Yield (%) |

|---|---|---|---|

| Hercynite@sulfuric acid | Room Temperature | Ethanol | Up to 95% |

| Magnetic Nanoparticles | Reflux | Water | Up to 90% |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of hexahydroquinoline derivatives is crucial for optimizing their biological activities. Various modifications have been explored to enhance their efficacy against cancer and bacterial infections.

Case Study: Antiplasmodial Activity

Research has indicated that certain hexahydroquinoline derivatives exhibit antiplasmodial activity by targeting specific enzymes essential for the survival of Plasmodium falciparum . Modifications in the molecular structure significantly influenced their inhibitory effects.

Wirkmechanismus

The mechanism of action of 3,4,5,6,7,8-Hexahydroquinolin-2-amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The position of the amine group (2- vs. 4-) influences electronic properties. For example, 2-methyl-5,6,7,8-tetrahydroquinolin-4-amine has a higher calculated logP (1.095) than aromatic analogs, enhancing membrane permeability .

- Cyclic Modifications: Cyclopenta-fused derivatives (e.g., 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine) introduce steric constraints, which may affect receptor selectivity .

Biologische Aktivität

3,4,5,6,7,8-Hexahydroquinolin-2-amine is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been documented in literature to produce this compound efficiently. For instance, a recent study utilized a modified Hantzsch reaction to synthesize derivatives with varying substituents that influence their biological activity .

Anticancer Activity

Several studies have highlighted the anticancer properties of hexahydroquinoline derivatives. For instance:

- In vitro Studies : Compounds derived from hexahydroquinoline have shown significant antiproliferative effects against various cancer cell lines including liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116). The IC50 values for these compounds ranged from 5.67 μM to 17.39 μM depending on the specific derivative tested .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress and apoptosis in cancer cells. For example, one study indicated that a tetrahydroquinolinone derivative induced autophagy through the PI3K/AKT/mTOR signaling pathway while disrupting cellular redox balance .

Antimicrobial Activity

Hexahydroquinoline derivatives have also been evaluated for their antimicrobial properties:

- Antifungal Activity : Research indicates that certain derivatives exhibit significant antifungal activity against Candida and Aspergillus species. The structure-activity relationship suggests that modifications to the quinoline ring can enhance efficacy while minimizing cytotoxicity .

- Antibacterial Properties : Compounds derived from hexahydroquinoline have shown effectiveness against a range of bacteria. The presence of electron-withdrawing groups has been associated with increased antibacterial activity .

Case Study 1: Antiproliferative Effects

In a comparative study assessing various hexahydroquinoline derivatives against cancer cell lines, the compound with the highest potency was identified as having an IC50 value of 7.20 μM against MCF7 cells. This was significantly lower than the reference drug Doxorubicin, indicating potential for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

A study focused on the interaction between hexahydroquinoline derivatives and specific protein targets revealed that these compounds could effectively bind to the active sites of enzymes involved in cancer cell proliferation. Molecular docking studies demonstrated favorable binding affinities which correlate with observed biological activities .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Hexahydroquinoline Derivative A | HepG2 | 8.85 | Induces apoptosis |

| Hexahydroquinoline Derivative B | MCF7 | 7.20 | PI3K/AKT/mTOR pathway modulation |

| Hexahydroquinoline Derivative C | PC3 | 12.46 | Oxidative stress induction |

| Hexahydroquinoline Derivative D | HCT116 | 16.21 | Autophagy activation |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,4,5,6,7,8-Hexahydroquinolin-2-amine and its derivatives?

- Methodological Answer : The compound is typically synthesized via multicomponent assembly processes, leveraging 1,3-dipolar cycloaddition or hydrogenation strategies. For example, tetrahydroquinoline derivatives can be prepared using Pd-catalyzed hydrogenation under controlled conditions (70°C, 0.05M in ethyl acetate) to achieve high yields (~97%) . Multicomponent reactions (MCRs) are also effective for generating diverse scaffolds, as demonstrated in the synthesis of pyrido-isoquinoline derivatives via cycloaddition . Key steps include optimizing solvent systems, temperature, and catalyst selection.

Q. Which spectroscopic techniques are critical for structural validation of hexahydroquinoline derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming regiochemistry and stereochemistry. For example, characteristic proton shifts in the 1,2,3,4-tetrahydroquinoline backbone (e.g., δ 1.5–2.5 ppm for methylene groups) help distinguish between isomers . Mass spectrometry (ESI-MS or HRMS) provides molecular weight confirmation, while X-ray crystallography resolves ambiguous stereochemistry in novel analogs .

Q. What safety protocols are essential when handling hexahydroquinoline derivatives in the lab?

- Methodological Answer : Strict adherence to safety codes (e.g., P280 for PPE, P301/P302 for ingestion/contact emergencies) is critical. Hexahydroquinoline derivatives may pose flammability (H225) and toxicity risks (H300–H315). Use fume hoods for synthesis, store under inert gas (P403), and avoid skin contact via nitrile gloves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

- Methodological Answer : Contradictions often arise from side reactions or impurities. Systematic approaches include:

- Factorial Design : Vary parameters (temperature, catalyst loading) to identify yield-limiting factors .

- Cross-Validation : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to confirm structural integrity .

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in cycloaddition reactions, reducing trial-and-error experimentation .

Q. What strategies optimize the bioactivity of hexahydroquinoline derivatives while minimizing cytotoxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., fluorine, methyl groups) to enhance binding affinity. For example, 8-fluoro-tetrahydroquinoline analogs show improved selectivity in receptor assays .

- High-Throughput Screening : Use automated platforms to test cytotoxicity (e.g., IC₅₀) across cell lines, prioritizing derivatives with therapeutic indices >10 .

Q. How can AI-driven tools enhance the design of hexahydroquinoline-based drug candidates?

- Methodological Answer :

- Virtual Screening : Machine learning models predict binding affinities to target proteins (e.g., adenosine receptors), narrowing synthetic targets .

- Reaction Pathway Optimization : AI platforms like COMSOL simulate hydrogenation kinetics, reducing experimental iterations .

Q. What experimental designs address stability challenges in hexahydroquinoline derivatives during storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose derivatives to heat/humidity (40°C/75% RH) and monitor degradation via LC-MS. Stabilize hygroscopic compounds with desiccants (P407) .

- Crystallization Studies : Polymorph screening (e.g., solvent-drop grinding) identifies stable crystalline forms resistant to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.